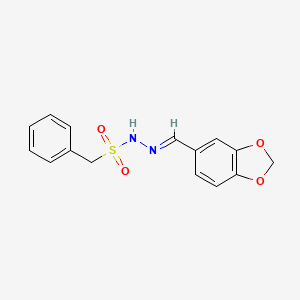

N'-(1,3-benzodioxol-5-ylmethylene)-1-phenylmethanesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N'-(1,3-Benzodioxol-5-ylmethylene)-1-phenylmethanesulfonohydrazide often involves multi-step chemical reactions, starting from basic aromatic compounds or their derivatives. These processes might include condensation reactions, utilizing reagents and catalysts to form the desired molecular backbone and introduce functional groups specific to its chemical structure. Notably, synthetic methodologies aim to optimize yields, reduce reaction times, and minimize the use of hazardous substances, aligning with principles of green chemistry (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of N'-(1,3-Benzodioxol-5-ylmethylene)-1-phenylmethanesulfonohydrazide is characterized by the presence of a 1,3-benzodioxol moiety, indicative of potential interactions through hydrogen bonding and π-π stacking. These structural features are crucial for its self-assembly behavior and molecular recognition capabilities, which can be exploited in nanotechnology and supramolecular chemistry applications (Cantekin, de Greef, & Palmans, 2012).

Chemical Reactions and Properties

N'-(1,3-Benzodioxol-5-ylmethylene)-1-phenylmethanesulfonohydrazide can undergo various chemical reactions, contributing to its versatile properties. Its chemical reactivity encompasses nucleophilic addition reactions, where the compound acts as an electrophile due to the presence of electron-withdrawing groups, facilitating the formation of new bonds and derivatives. These reactions are fundamental for modifying its structure and enhancing its application scope in materials science and medicinal chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Physical Properties Analysis

The physical properties of N'-(1,3-Benzodioxol-5-ylmethylene)-1-phenylmethanesulfonohydrazide, such as solubility, melting point, and crystal structure, are determined by its molecular geometry and intermolecular forces. These properties are crucial for its application in drug formulation, where solubility and bioavailability are key factors. Moreover, the crystalline structure can influence its mechanical properties and stability, which are essential for its incorporation into materials and devices (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Chemical Properties Analysis

The chemical properties of N'-(1,3-Benzodioxol-5-ylmethylene)-1-phenylmethanesulfonohydrazide, including its reactivity, stability, and functional group transformations, are central to its utility in chemical synthesis and industrial applications. Its stability under various conditions (pH, temperature, light exposure) and its reactivity towards different chemical reagents are pivotal in designing synthesis routes for pharmaceuticals and advanced materials (James et al., 2010).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Characterization

The development and characterization of novel chemical entities, including those related to "N'-(1,3-benzodioxol-5-ylmethylene)-1-phenylmethanesulfonohydrazide", often involve advanced synthetic techniques and analytical methods. For instance, Sen and Cukurovalı (2020) detailed the preparation of a new sulfonyl derivative, showcasing techniques like single-crystal X-ray diffraction (SCXRD) and spectroscopic methods (FT-IR, 1H, and 13C NMR) for molecular definition and characterization (Sen & Cukurovalı, 2020). Such methodologies are crucial for the synthesis and structural elucidation of complex molecules, including sulfonamide derivatives, which share a core structural motif with the compound of interest.

Biological Activities and Applications

Research into similar compounds often explores their potential biological activities, which can inform the applications of "N'-(1,3-benzodioxol-5-ylmethylene)-1-phenylmethanesulfonohydrazide". Lavanya, Padmavathi, and Padmaja (2014) synthesized arylmethanesulfonyl derivatives and evaluated their antioxidant activity, finding some compounds displayed excellent radical scavenging activity (Lavanya, Padmavathi, & Padmaja, 2014). These findings suggest that structurally similar compounds, such as the one , could also possess antioxidant properties or other biological activities that make them of interest for further scientific research.

Propiedades

IUPAC Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-22(19,10-12-4-2-1-3-5-12)17-16-9-13-6-7-14-15(8-13)21-11-20-14/h1-9,17H,10-11H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERUAEHSMQSGHA-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-1-phenylmethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![5-(2-furyl)-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535950.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)